1-(2-Phenylpropyl)pyrrolidin-3-ol
Description
1-(2-Phenylpropyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-phenylpropyl substituent. This compound’s structure combines a secondary alcohol with a bulky aromatic side chain, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
1858678-47-3 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1-(2-phenylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)9-14-8-7-13(15)10-14/h2-6,11,13,15H,7-10H2,1H3 |
InChI Key |
CVNWWKOLJXUSEP-UHFFFAOYSA-N |
SMILES |
CC(CN1CCC(C1)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(CN1CCC(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-(2-Phenylpropyl)pyrrolidin-3-ol with structurally related pyrrolidine derivatives, emphasizing substituent effects, synthetic routes, and pharmacological implications.
Structural and Functional Group Analysis
Key Observations:
- However, it is less electron-withdrawing than trifluoromethylphenyl or difluorophenyl groups, which may reduce binding affinity to polar targets . Halogenated Aromatics: Difluorophenyl () and chlorophenyl () substituents introduce electronegativity and metabolic stability but may increase toxicity risks . Functional Groups: The carboxamide in ’s compound adds hydrogen-bonding capacity, likely critical for its TRK inhibitory activity, whereas the target compound lacks this feature .
- Stereochemistry: Compounds like (S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol () highlight the importance of stereochemistry in pharmacological activity, though the target compound’s configuration is unspecified .
Physicochemical Properties
- The methylaminoethyl group in introduces basicity, enhancing water solubility, whereas the target compound’s neutral phenylpropyl may reduce solubility .
Hydrogen Bonding :
Pharmacological Implications
- TRK Inhibition : ’s compound demonstrates targeted kinase inhibition, a feature absent in the target compound due to lack of carboxamide and pyrazolopyrimidine moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
